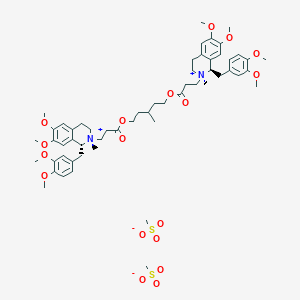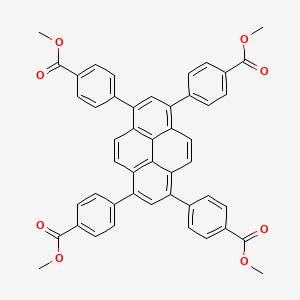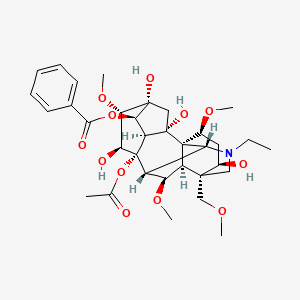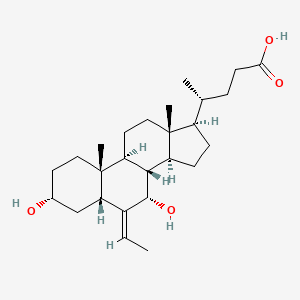
6α-Chlorodexamethasone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6α-Chlorodexamethasone is a synthetic glucocorticoid and an analogue of desoxymetasone, which is known for its anti-inflammatory properties. It has a molecular formula of C22H28ClFO5 and a molecular weight of 426.91. This compound is characterized by the presence of a chlorine atom at the 6α position, which differentiates it from other dexamethasone analogues.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6α-Chlorodexamethasone typically involves the chlorination of dexamethasone. The process begins with the preparation of dexamethasone, which is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques like recrystallization or chromatography to obtain high purity this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its purity and identity .
化学反応の分析
Types of Reactions
6α-Chlorodexamethasone undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of alcohols or alkanes.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of the chlorine atom with a different halogen or functional group.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. The reactions are usually performed under anhydrous conditions to prevent side reactions.
Substitution: Common reagents include halogenating agents like thionyl chloride, phosphorus pentachloride, and nucleophiles like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted products.
科学的研究の応用
6α-Chlorodexamethasone has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Employed in studies investigating the effects of glucocorticoids on cellular processes, including apoptosis and gene expression.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases. It is also used in pharmacological studies to understand the mechanisms of glucocorticoid action.
Industry: Utilized in the production of pharmaceutical formulations and as an intermediate in the synthesis of other glucocorticoid analogues
作用機序
6α-Chlorodexamethasone exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor found in various tissues. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes. This leads to the suppression of pro-inflammatory cytokines and the induction of anti-inflammatory proteins . The compound also decreases the migration of leukocytes to sites of inflammation and reduces capillary permeability .
類似化合物との比較
Similar Compounds
Dexamethasone: A widely used glucocorticoid with anti-inflammatory and immunosuppressive properties.
Desoxymetasone: An analogue of dexamethasone with similar anti-inflammatory effects.
Fludrocortisone: A synthetic corticosteroid with potent mineralocorticoid and glucocorticoid activity.
Prednisolone: A synthetic glucocorticoid derived from cortisol with strong anti-inflammatory effects
Uniqueness of 6α-Chlorodexamethasone
This compound is unique due to the presence of a chlorine atom at the 6α position, which enhances its anti-inflammatory properties compared to other glucocorticoids. This structural modification also affects its pharmacokinetic profile, potentially offering advantages in terms of potency and duration of action .
特性
CAS番号 |
1744-64-5 |
|---|---|
分子式 |
C22H28ClFO5 |
分子量 |
426.9 g/mol |
IUPAC名 |
(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6-chloro-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28ClFO5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,11,13-14,16-17,25,27,29H,6,8-10H2,1-3H3/t11-,13+,14+,16+,17+,19+,20+,21+,22+/m1/s1 |
InChIキー |
CDGJSUBGFOVZMH-GQKYHHCASA-N |
異性体SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)Cl |
正規SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)Cl |
同義語 |
6α-Chloro-9-fluoro-11β,17,21-trihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione; (6α,11β,16α)-6-Chloro-9-fluoro-11,17,21-trihydroxy-16-methyl-pregna-1,4-diene-3,20-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








